MRGPRX1 agonist 1
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Overview
Description
MRGPRX1 agonist 1 is a highly potent compound that targets the Mas-related G-protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in primary sensory neurons and plays a crucial role in itch sensation, pain transmission, and inflammatory reactions . This compound has shown high potency and selectivity towards MRGPRX1, making it a promising candidate for therapeutic applications in itch remission and pain inhibition .
Chemical Reactions Analysis
MRGPRX1 agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations . The major products formed from these reactions are typically derivatives of the original compound, which retain the high potency and selectivity towards MRGPRX1 .
Scientific Research Applications
MRGPRX1 agonist 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of G-protein-coupled receptors . In biology, it helps in understanding the mechanisms of itch and pain signaling pathways . In medicine, this compound is being explored as a potential therapeutic agent for treating chronic itch and pain . Additionally, its high selectivity and potency make it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of MRGPRX1 agonist 1 involves the activation of the MRGPRX1 receptor, which is a G-protein-coupled receptor. Upon binding to the receptor, the compound induces a conformational change that activates downstream signaling pathways . These pathways include the Gq-mediated receptor activation mechanism, which leads to the modulation of itch and pain sensations . The unique agonist recognition pattern of MRGPRX1 facilitates the design of specific modulators that target this receptor .
Comparison with Similar Compounds
MRGPRX1 agonist 1 is unique in its high potency and selectivity towards MRGPRX1 compared to other similar compounds. Some of the similar compounds include ®-ZINC-3573 and MS47134, which also target MRGPRX1 but may have different selectivity profiles and potencies . The distinct structural features of this compound, such as its unique agonist recognition pattern, set it apart from these other compounds .
Properties
IUPAC Name |
N-[2-(1-aminoisoquinolin-6-yl)oxy-4-methylphenyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-7-10-19(26-31(27,28)22-6-4-3-5-20(22)29-2)21(13-15)30-17-8-9-18-16(14-17)11-12-25-23(18)24/h3-14,26H,1-2H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEJNHRMGZUMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2OC)OC3=CC4=C(C=C3)C(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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